molecular formula C21H23F3N6O3 B11159050 1,3-dimethyl-7-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-3,7-dihydro-1H-purine-2,6-dione

1,3-dimethyl-7-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11159050
M. Wt: 464.4 g/mol
InChI Key: KITFQRSBBLGFRX-UHFFFAOYSA-N
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Description

1,3-dimethyl-7-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a piperazine ring, and a purine core. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-7-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

1,3-dimethyl-7-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases and conditions.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-7-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of a purine core, a piperazine ring, and a trifluoromethyl group. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a compound of significant interest in scientific research .

Properties

Molecular Formula

C21H23F3N6O3

Molecular Weight

464.4 g/mol

IUPAC Name

1,3-dimethyl-7-[3-oxo-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propyl]purine-2,6-dione

InChI

InChI=1S/C21H23F3N6O3/c1-26-18-17(19(32)27(2)20(26)33)30(13-25-18)7-6-16(31)29-10-8-28(9-11-29)15-5-3-4-14(12-15)21(22,23)24/h3-5,12-13H,6-11H2,1-2H3

InChI Key

KITFQRSBBLGFRX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCC(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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